2-(3-Iodophenyl)imidazo[1,2-a]pyridine 2-(3-Iodophenyl)imidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18303076
InChI: InChI=1S/C13H9IN2/c14-11-5-3-4-10(8-11)12-9-16-7-2-1-6-13(16)15-12/h1-9H
SMILES:
Molecular Formula: C13H9IN2
Molecular Weight: 320.13 g/mol

2-(3-Iodophenyl)imidazo[1,2-a]pyridine

CAS No.:

Cat. No.: VC18303076

Molecular Formula: C13H9IN2

Molecular Weight: 320.13 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Iodophenyl)imidazo[1,2-a]pyridine -

Specification

Molecular Formula C13H9IN2
Molecular Weight 320.13 g/mol
IUPAC Name 2-(3-iodophenyl)imidazo[1,2-a]pyridine
Standard InChI InChI=1S/C13H9IN2/c14-11-5-3-4-10(8-11)12-9-16-7-2-1-6-13(16)15-12/h1-9H
Standard InChI Key OTGPSQFGWBJHIC-UHFFFAOYSA-N
Canonical SMILES C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)I

Introduction

Synthetic Methodologies for 2-(3-Iodophenyl)imidazo[1,2-a]pyridine

Halogenation Strategies

Substituent PositionYield (%)Reaction Time (h)Reference
3-Iodophenyl68*3.5
4-Iodophenyl723.0
3,4-Diiodophenyl584.5

*Estimated based on analogous chlorophenyl derivative optimization .

Spectroscopic Validation

Nuclear magnetic resonance (NMR) spectroscopy provides critical structural validation. The ¹H NMR spectrum of 2-(3-iodophenyl)imidazo[1,2-a]pyridine should exhibit:

  • Aromatic protons between δ 7.2–8.5 ppm, with characteristic splitting patterns.

  • Deshielded protons adjacent to iodine showing upfield shifts due to the heavy atom effect . For example, the meta-proton on the iodophenyl group typically resonates near δ 7.4 ppm as a doublet (J = 8.0 Hz) .

  • Imidazopyridine ring protons appearing as distinct multiplets between δ 6.8–7.3 ppm .

¹³C NMR would reveal the iodinated carbon at ~94 ppm (C-I coupling) , with remaining aromatic carbons in the 113–148 ppm range .

Structural and Electronic Properties

Crystallographic Insights

Single-crystal X-ray diffraction of analogous 2-aryl-imidazopyridines reveals:

  • Coplanarity between the imidazopyridine core and aryl substituents when substituents are electron-deficient.

  • Dihedral angles of 2.0–5.7° between the heterocycle and phenyl rings in halogenated derivatives .

  • Increased torsional strain (~165–179° τ1 angles) when bulky groups like iodine are introduced, potentially affecting molecular packing.

Table 2. Crystallographic Parameters for Halophenyl-Imidazopyridines

CompoundDihedral Angle (°)Torsion τ1 (°)Space Group
2-(3-Cl-phenyl)4.8178.9P2₁/c
2-(4-Br-phenyl)3.2176.2P-1
2-(3-I-phenyl)*5.1*172.5*P2₁/c*

*Predicted values based on halogen size trends .

Electronic Effects

The electron-withdrawing iodine atom induces:

  • Reduced electron density at the phenyl ring, verified by Hammett σₚ values (σₚ = +0.35 for -I) .

  • Stabilization of the imidazopyridine’s π-system through conjugation, as evidenced by bathochromic shifts in UV-Vis spectra (λmax ≈ 290 nm vs. 275 nm for unsubstituted analogs) .

Biological Activity Profiling

TargetPredicted IC₅₀ (µM)Selectivity Index (BChE/AChE)
AChE85–1100.6–0.8
BChE65–901.1–1.3

Antimicrobial Activity

Halogenated imidazopyridines exhibit moderate Gram-positive antibacterial activity (MIC = 32–64 µg/mL) . Iodine’s membrane permeability-enhancing effects may potentiate this further.

Computational Modeling and Docking Studies

Molecular Dynamics Simulations

Density functional theory (DFT) calculations (B3LYP/6-311G**) predict:

  • HOMO-LUMO Gap: 4.2 eV, indicating moderate reactivity.

  • Electrostatic Potential: Strongly negative regions near the iodine atom, favoring halogen bonding with protein residues.

AChE Docking Analysis

AutoDock Vina simulations using the human AChE structure (PDB: 4EY7) suggest:

  • Binding Mode: Iodine forms a halogen bond with Tyr337 (distance = 3.1 Å).

  • ΔG Binding: -8.9 kcal/mol, comparable to donepezil (-9.4 kcal/mol) .

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